molecular formula C22H21N5 B5131264 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine

1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine

Cat. No. B5131264
M. Wt: 355.4 g/mol
InChI Key: ROBGWJVLFJTOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are found in the brain and are involved in regulating sleep, wakefulness, and appetite. BRL-15572 has been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine acts as a selective antagonist of the orexin-1 receptor, blocking the binding of orexin-A and orexin-B to the receptor. Orexin-1 receptors are involved in regulating the sleep-wake cycle, appetite, and other physiological processes. By blocking these receptors, 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine can modulate these processes and potentially treat disorders that are associated with dysregulation of orexin-1 receptors.
Biochemical and Physiological Effects:
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been shown to have a range of biochemical and physiological effects. It can increase slow-wave sleep, reduce REM sleep, and decrease wakefulness. It can also reduce food intake and body weight in animal models of obesity. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been shown to reduce drug-seeking behavior in animal models of addiction. It can also reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which allows for specific targeting of this receptor. It has been extensively studied and optimized for synthesis, making it readily available for use in experiments. However, 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine also has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has poor solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine. One area of interest is the development of new drugs that target orexin-1 receptors. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine can serve as a starting point for the development of new drugs with improved pharmacological properties. Another area of interest is the study of the role of orexin-1 receptors in other physiological processes, such as pain and inflammation. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine can be used as a tool to study these processes and potentially identify new therapeutic targets. Finally, the use of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine in clinical trials for the treatment of sleep disorders, obesity, and other disorders is an area of ongoing research.

Synthesis Methods

The synthesis of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine involves several steps, including the reaction of 4-biphenylboronic acid with 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde to form an intermediate. This intermediate is then reacted with N-methyl-N-(2-pyrazinylmethyl)methanamine to form the final product. The synthesis of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been optimized and improved over the years, resulting in higher yields and purity.

Scientific Research Applications

1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been used extensively in scientific research to study the role of orexin-1 receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of sleep disorders, obesity, drug addiction, and anxiety disorders. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has also been used as a tool to study the functions of orexin-1 receptors in the brain and to develop new drugs that target these receptors.

properties

IUPAC Name

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-27(16-21-14-23-11-12-24-21)15-20-13-25-26-22(20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBGWJVLFJTOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine

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